Reversible Noncompetitive vs. Irreversible Catalytic Inhibition: Seclidemstat vs. Tranylcypromine and OG-L002
Seclidemstat (SP-2577) demonstrates potent in vitro activity against FET-rearranged sarcoma cell lines (Ewing sarcoma, myxoid liposarcoma, desmoplastic small round cell tumor, clear cell sarcoma), while the representative irreversible LSD1 inhibitor OG-L002 showed no or minimal activity against the same cell lines [1]. This differentiation is attributed to Seclidemstat's dual mechanism as both a reversible, noncompetitive LSD1 catalytic inhibitor (Ki = 31 nM, IC50 = 13 nM) and a disruptor of LSD1 protein-scaffolding complexes, whereas irreversible catalytic inhibitors like tranylcypromine (TCP) lack this scaffolding-disruption function [2].
| Evidence Dimension | In vitro anti-proliferative activity in FET-rearranged sarcoma cell lines |
|---|---|
| Target Compound Data | Potent activity across Ewing sarcoma, myxoid liposarcoma (MLS), desmoplastic small round cell tumor (DSRCT), and clear cell sarcoma (CCS) cell lines |
| Comparator Or Baseline | OG-L002 (irreversible LSD1 inhibitor) and SP-2513 (inactive control): no/minimal activity |
| Quantified Difference | Qualitative categorical difference (potent vs. no/minimal activity) |
| Conditions | FET-rearranged sarcoma cell lines; in vitro viability assays; comparative study design |
Why This Matters
This head-to-head comparison demonstrates that Seclidemstat retains activity in sarcoma models where irreversible LSD1 inhibitors fail, making it the mechanistically appropriate selection for FET-rearranged sarcoma research programs.
- [1] Salarius Pharmaceuticals and Nationwide Children's Hospital. Targeting LSD1 protein scaffolding function in FET-rearranged sarcomas with SP-2577. AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics, 2021. View Source
- [2] MedChemExpress. Seclidemstat (SP-2577) Product Datasheet. View Source
